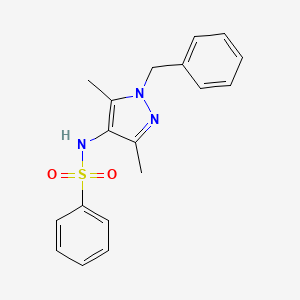![molecular formula C20H23ClN2O B5880404 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, commonly referred to as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. CPCA is a member of the acetamide family of compounds and is a potent inhibitor of the dopamine transporter (DAT).
作用机制
The primary mechanism of action of CPCA is the inhibition of dopamine reuptake by 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, which terminates the action of dopamine. Inhibition of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide by CPCA leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
CPCA has been shown to have significant biochemical and physiological effects in various animal models. Studies have shown that CPCA increases the release of dopamine in the striatum, which is responsible for regulating motor function. CPCA has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood and behavior. CPCA has also been shown to have effects on other neurotransmitter systems, including the glutamatergic and GABAergic systems.
实验室实验的优点和局限性
CPCA has several advantages and limitations for lab experiments. One advantage of CPCA is its potency and selectivity for 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide inhibition. CPCA has been shown to be a more potent inhibitor of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide than other compounds, such as cocaine. This potency and selectivity make CPCA an ideal compound for studying the role of dopamine in neurological disorders. One limitation of CPCA is its potential toxicity. Studies have shown that high doses of CPCA can lead to neurotoxicity in animal models. This toxicity limits the use of CPCA in clinical trials and highlights the need for further research to determine the safety and efficacy of CPCA.
未来方向
There are several future directions for research on CPCA. One area of research is the development of novel compounds based on the structure of CPCA. These compounds could have improved selectivity and potency for 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide inhibition and could be used in the treatment of neurological disorders. Another area of research is the investigation of the effects of CPCA on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further research is needed to determine the safety and efficacy of CPCA in clinical trials and to develop new treatment strategies for neurological disorders.
合成方法
CPCA can be synthesized using a multi-step process that involves the reaction of 4-chloroacetophenone with piperidine followed by the reaction of the resulting compound with 4-(aminomethyl)benzonitrile. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method of CPCA has been well-established and is widely used in the scientific community.
科学研究应用
CPCA has been extensively studied in the field of neuroscience due to its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, and reward. Inhibition of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide by CPCA leads to an increase in dopamine levels in the brain, which has been shown to have therapeutic effects in various neurological disorders. CPCA has been studied as a potential treatment for disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-18-8-4-16(5-9-18)14-20(24)22-19-10-6-17(7-11-19)15-23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRNFJKLTRVOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
